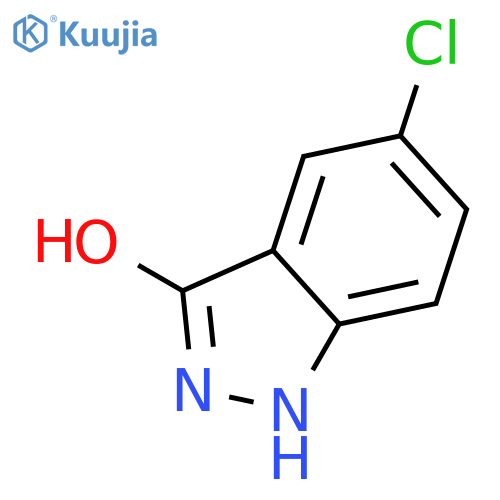Cas no 7364-28-5 (5-chloro-2,3-dihydro-1H-indazol-3-one)

7364-28-5 structure
商品名:5-chloro-2,3-dihydro-1H-indazol-3-one
5-chloro-2,3-dihydro-1H-indazol-3-one 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-1H-indazol-3-ol
- 3H-INDAZOL-3-ONE,5-CHLORO-1,2-DIHYDRO-
- 5-chloro-1,2-dihydroindazol-3-one
- 5-Chloro-3-hydroxy (1H)indazole
- 5-Chlor-1,2-dihydro-indazol-3-on
- 5-Chlorindazolin-3-on
- 5-chloro-1,2-dihydro-indazol-3-one
- 5-chloro-2,3-dihydro-1H-indazol-3-one
- DTXSID20366695
- 5-CHLORO-1,2-DIHYDRO-3H-INDAZOL-3-ONE
- HMS1621L20
- 7364-28-5
- QENJUGGVVMREAK-UHFFFAOYSA-N
- AB23768
- AKOS006346751
- AKOS022172052
- CHEMBL4227374
- 5-chloro-3-hydroxy(1h)indazole
- SCHEMBL11010462
- 3H-INDAZOL-3-ONE, 5-CHLORO-1,2-DIHYDRO-
- BDBM50460193
- F1607-0002
- SCHEMBL612899
- SCHEMBL5817820
-
- MDL: MFCD07781534
- インチ: InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
- InChIKey: QENJUGGVVMREAK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Cl)C(=NN2)O
計算された属性
- せいみつぶんしりょう: 168.00900
- どういたいしつりょう: 168.0090405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 48.65000
- LogP: 1.50960
5-chloro-2,3-dihydro-1H-indazol-3-one セキュリティ情報
5-chloro-2,3-dihydro-1H-indazol-3-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-chloro-2,3-dihydro-1H-indazol-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-0002-1g |
5-chloro-2,3-dihydro-1H-indazol-3-one |
7364-28-5 | 95%+ | 1g |
$480.0 | 2023-09-07 | |
| Chemenu | CM149950-5g |
5-Chloro-1H-indazol-3-ol |
7364-28-5 | 95% | 5g |
$439 | 2021-08-05 | |
| Life Chemicals | F1607-0002-2.5g |
5-chloro-2,3-dihydro-1H-indazol-3-one |
7364-28-5 | 95%+ | 2.5g |
$960.0 | 2023-09-07 | |
| Life Chemicals | F1607-0002-10g |
5-chloro-2,3-dihydro-1H-indazol-3-one |
7364-28-5 | 95%+ | 10g |
$2016.0 | 2023-09-07 | |
| TRC | C413360-10mg |
5-chloro-1H-indazol-3-ol |
7364-28-5 | 10mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A269001398-5g |
5-Chloro-1H-indazol-3-ol |
7364-28-5 | 95% | 5g |
$683.40 | 2023-09-01 | |
| Alichem | A269001398-10g |
5-Chloro-1H-indazol-3-ol |
7364-28-5 | 95% | 10g |
$994.28 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0997338-5g |
5-Chloro-3-hydroxy (1H)indazole |
7364-28-5 | 95% | 5g |
$1000 | 2024-08-02 | |
| Life Chemicals | F1607-0002-5g |
5-chloro-2,3-dihydro-1H-indazol-3-one |
7364-28-5 | 95%+ | 5g |
$1440.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141821-100mg |
5-Chloro-2,3-dihydro-1H-indazol-3-one |
7364-28-5 | 97% | 100mg |
¥5357.00 | 2024-07-28 |
5-chloro-2,3-dihydro-1H-indazol-3-one 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
7364-28-5 (5-chloro-2,3-dihydro-1H-indazol-3-one) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7364-28-5)5-chloro-2,3-dihydro-1H-indazol-3-one

清らかである:99%
はかる:250mg
価格 ($):728.0